3-(Aminomethyl)-5-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL is an organic compound that features a phenol group substituted with an aminomethyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the aminomethyl and propan-2-yloxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or propan-2-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the propan-2-yloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)BENZOIC ACID: This compound has a carboxylic acid group instead of a phenol group, which can significantly alter its chemical properties and reactivity.
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)ANILINE: The presence of an aniline group instead of a phenol group can affect the compound’s electronic properties and its interactions with other molecules.
Uniqueness
3-(AMINOMETHYL)-5-(PROPAN-2-YLOXY)PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(aminomethyl)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
QUMGOGQGVRUDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.